![molecular formula C10H11ClN2S B1369070 (2-Phenyl-1,3-thiazol-4-yl)methanamine hydrochloride CAS No. 857997-89-8](/img/structure/B1369070.png)
(2-Phenyl-1,3-thiazol-4-yl)methanamine hydrochloride
Overview
Description
“(2-Phenyl-1,3-thiazol-4-yl)methanamine Hydrochloride” is a chemical compound with the CAS number 857997-89-8 . It has a molecular weight of 226.73 .
Molecular Structure Analysis
The molecular structure of “(2-Phenyl-1,3-thiazol-4-yl)methanamine hydrochloride” can be represented by the InChI code1S/C10H10N2S.ClH/c11-6-9-7-13-10(12-9)8-4-2-1-3-5-8;/h1-5,7H,6,11H2;1H
. This indicates that the compound consists of a phenyl group attached to a thiazolyl group, which is further attached to a methanamine group. The compound also includes a hydrochloride group. Physical And Chemical Properties Analysis
“(2-Phenyl-1,3-thiazol-4-yl)methanamine hydrochloride” is a solid at room temperature . It has a melting point of 217-218 degrees Celsius . The compound has a molecular weight of 190.27 g/mol .Scientific Research Applications
Antimicrobial Applications
(2-Phenyl-1,3-thiazol-4-yl)methanamine hydrochloride: has been identified as a key compound in the synthesis of thiazole derivatives that exhibit antimicrobial properties . These derivatives are crucial in the development of new antibiotics to combat resistant strains of bacteria.
Anticancer Research
Thiazole derivatives, including those derived from (2-Phenyl-1,3-thiazol-4-yl)methanamine hydrochloride , have shown promise in anticancer research. They are used to synthesize compounds that can induce apoptosis in cancer cells, such as BT-474 cells .
Antifungal Activity
The compound is used in the synthesis of molecules with antifungal activity. This is particularly important in the development of treatments for fungal infections, which are becoming increasingly resistant to existing antifungal drugs .
Antiretroviral Research
Thiazole derivatives are significant in the field of antiretroviral drug development. The structural features of (2-Phenyl-1,3-thiazol-4-yl)methanamine hydrochloride contribute to the synthesis of compounds with potential HIV inhibitory effects .
Anti-Inflammatory and Analgesic Properties
Research has shown that thiazole derivatives can exhibit anti-inflammatory and analgesic properties. This makes (2-Phenyl-1,3-thiazol-4-yl)methanamine hydrochloride a valuable starting point for the development of new pain relief medications .
Neuroprotective Effects
The compound is also involved in the synthesis of neuroprotective agents. These agents can potentially be used in the treatment of neurodegenerative diseases by protecting neuronal cells from damage .
Safety And Hazards
properties
IUPAC Name |
(2-phenyl-1,3-thiazol-4-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S.ClH/c11-6-9-7-13-10(12-9)8-4-2-1-3-5-8;/h1-5,7H,6,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSFWQQBOWQTGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Phenyl-1,3-thiazol-4-yl)methanamine hydrochloride |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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